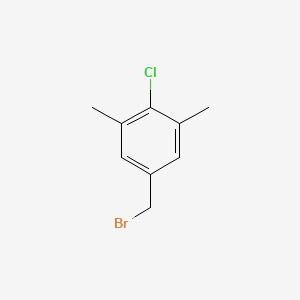![molecular formula C14H17NO3S B12827307 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-tosyl-2-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one typically involves the use of cyclopentenes as starting materials. A common method includes palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach to synthesizing azabicyclo compounds involves scalable methods such as reduction of spirocyclic oxetanyl nitriles . These methods are designed to be efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . Substitution reactions often involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield more saturated compounds.
Applications De Recherche Scientifique
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
3-Azabicyclo[3.1.1]heptanes: These compounds are also part of the azabicyclo family and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H17NO3S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-14(15,2)13(11)16/h3-6,11H,7-9H2,1-2H3 |
Clé InChI |
NNNAGGYEXGQVDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC2(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



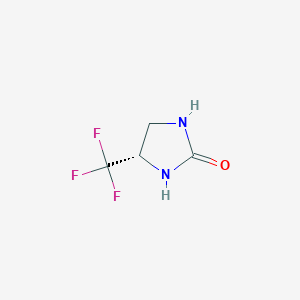
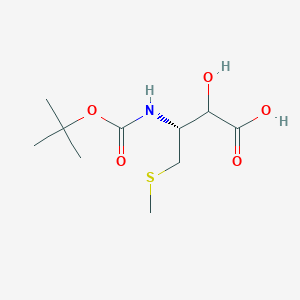
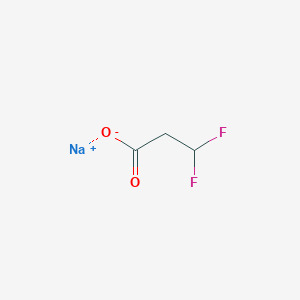
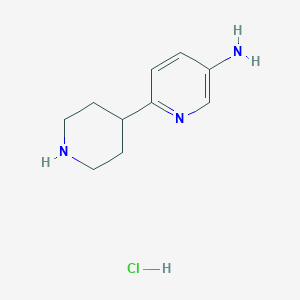
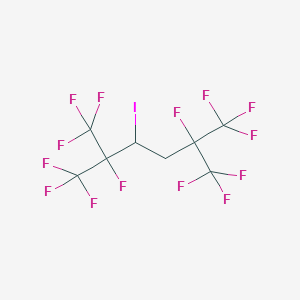
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
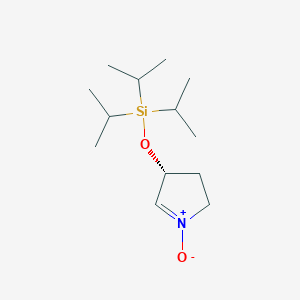

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

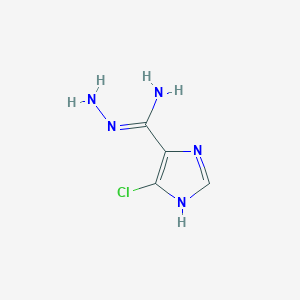
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
